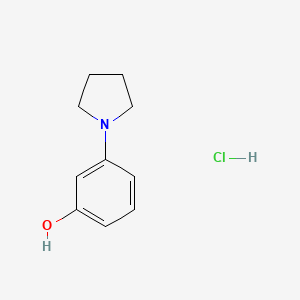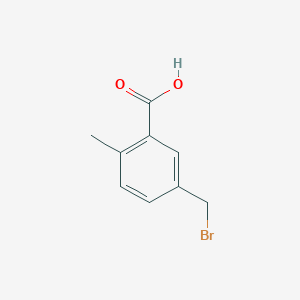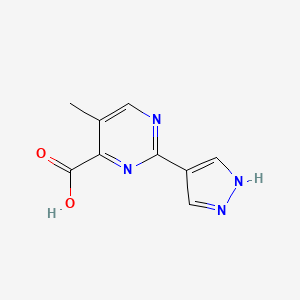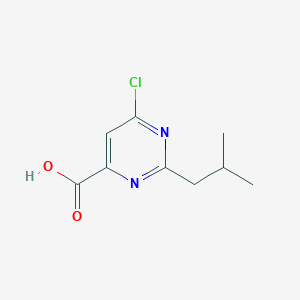![molecular formula C9H14O3 B13191865 Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and compact molecular framework. The presence of the oxaspiro group and the carboxylate ester functionality makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process includes the treatment of oxaspirohexanes with boron trifluoride etherate (BF3·Et2O), which can yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution: The oxaspiro structure allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atoms in the spiro ring.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for isomerization reactions in an aprotic medium.
Boron trifluoride etherate (BF3·Et2O): Employed in the conversion of oxaspirohexanes to other cyclic compounds.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization reactions.
Cyclopentanones, cyclobutanones, and 4-methylenetetrahydrofurans: Produced from the treatment of oxaspirohexanes with BF3·Et2O.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The spirocyclic structure provides a rigid framework that can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its reactions depend on the specific chemical environment and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: A similar compound with an additional methyl group, which can affect its reactivity and properties.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Another spirocyclic compound with a nitrile group instead of a carboxylate ester.
Uniqueness
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxaspiro and carboxylate ester functionalities. This combination of features makes it a valuable compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-8(2)4-5-9(8)6(12-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
AHSPXPUZXFHUOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC12C(O2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)


![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)


![2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)
![8,8-Dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B13191879.png)
